Ferrous sulfate monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

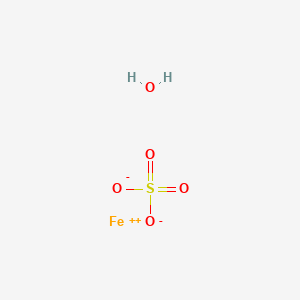

Ferrous sulfate monohydrate, scientifically known as iron(II) sulfate monohydrate, is a chemical compound with the formula FeSO₄·H₂O. It is a derivative of iron sulfate and is characterized by its high solubility in water. This compound plays a crucial role in various industrial and environmental processes, making it an essential component in modern chemistry .

準備方法

Synthetic Routes and Reaction Conditions: Ferrous sulfate monohydrate is predominantly synthesized through the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly produced by the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . The reaction conditions typically involve heating the mixture to facilitate the reaction and ensure complete conversion.

Industrial Production Methods: In industrial production, this compound is often obtained as a by-product of the steel pickling process or the production of titanium dioxide. The process involves the controlled oxidation of iron or iron sulfide in the presence of sulfuric acid, followed by crystallization and drying to obtain the monohydrate form .

化学反応の分析

Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ferric sulfate (Fe₂(SO₄)₃) or ferric oxide (Fe₂O₃) under specific conditions.

Reduction: It can act as a reducing agent in certain chemical processes.

Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃). The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) can be used.

Substitution: Reactions with other acids or salts can lead to the formation of different iron compounds.

Major Products Formed:

Oxidation: Ferric sulfate (Fe₂(SO₄)₃), ferric oxide (Fe₂O₃)

Reduction: Iron metal (Fe), iron(II) chloride (FeCl₂)

Substitution: Various iron salts depending on the reacting anion.

科学的研究の応用

Agricultural Applications

Ferrous sulfate monohydrate serves multiple purposes in agriculture:

- Soil Amendment : It is commonly used to lower soil pH and improve iron availability for plants, particularly in alkaline soils. This helps prevent iron chlorosis, a condition characterized by yellowing leaves due to iron deficiency .

- Fertilizer Component : As a filler in the production of multicomponent fertilizers, it enhances the nutrient profile of fertilizers by supplying essential iron .

- Animal Feed : this compound is also utilized as an iron supplement in animal feed to prevent anemia in livestock .

Medical Applications

In the medical field, this compound is recognized primarily for its role in treating iron deficiency:

- Iron Supplementation : It is widely prescribed as an oral iron supplement for patients suffering from iron-deficiency anemia. Its efficacy in increasing hemoglobin levels makes it a gold standard for iron therapy .

- Food Fortification : Ferrous sulfate is used to fortify foods, ensuring adequate iron intake among populations at risk for deficiency, such as pregnant women and vegetarians .

Environmental Applications

This compound plays a crucial role in environmental management:

- Wastewater Treatment : It is employed as a coagulant in wastewater treatment processes, effectively removing suspended solids and color from industrial and sanitary wastewater. Its use aids in sludge dewatering and enhances overall treatment efficiency .

- Soil Remediation : The compound has been investigated for its potential in remediating contaminated soils, particularly those polluted with heavy metals. Its ability to immobilize metals can reduce their bioavailability and toxicity .

Industrial Applications

This compound finds diverse uses in various industrial contexts:

- Pigment Production : It is utilized in the manufacturing of pigments for paints and coatings due to its color properties and stability .

- Electroplating : The compound serves as an intermediate in electroplating processes, contributing to the deposition of metal layers on substrates .

- Textile Industry : In textile processing, ferrous sulfate acts as a mordant in dyeing processes, helping fix dyes onto fabrics .

Case Study 1: Agricultural Use

A study highlighted the effectiveness of this compound in treating iron chlorosis in crops. The application resulted in improved leaf greenness and overall plant health over a growing season .

Case Study 2: Wastewater Treatment

Research demonstrated that this compound significantly reduced total suspended solids (TSS) and biochemical oxygen demand (BOD) in industrial wastewater samples, showcasing its efficiency as a coagulant .

作用機序

Ferrous sulfate monohydrate exerts its effects primarily by providing a source of iron, which is essential for various biological processes. In the human body, it facilitates the transport of oxygen from the lungs to tissues via hemoglobin. It also plays a role in the formation of myoglobin and other iron-containing enzymes . The absorption of iron occurs in the duodenum and upper jejunum, where it is transported into the bloodstream and utilized for erythropoiesis (production of red blood cells) .

類似化合物との比較

Ferrous sulfate monohydrate can be compared with other iron sulfate hydrates, such as:

Ferrous sulfate heptahydrate (FeSO₄·7H₂O):

Ferrous sulfate anhydrous (FeSO₄): This form lacks water molecules and is used in applications where a dry form of iron sulfate is required.

Ferric sulfate (Fe₂(SO₄)₃): An oxidized form of iron sulfate used in water treatment and as a coagulant.

This compound is unique due to its balance of stability and solubility, making it suitable for a wide range of applications in both industrial and medical fields.

特性

CAS番号 |

17375-41-6 |

|---|---|

分子式 |

FeH4O5S |

分子量 |

171.94 g/mol |

IUPAC名 |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChIキー |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] |

正規SMILES |

O.OS(=O)(=O)O.[Fe] |

Key on ui other cas no. |

17375-41-6 |

ピクトグラム |

Irritant |

関連するCAS |

20908-72-9 58694-83-0 10028-21-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。